1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate
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Overview
Description
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a pyridine ring. The presence of tert-butyl and ethyl ester groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diester compound under acidic or basic conditions.
Fusion with Pyridine Ring: The pyrrolidine ring is then fused with a pyridine ring through a series of condensation reactions. This step often requires the use of catalysts such as palladium or platinum to facilitate the coupling.
Introduction of Ester Groups: The tert-butyl and ethyl ester groups are introduced through esterification reactions. This involves reacting the intermediate compound with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the ester groups. Common reagents for this reaction include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound shares a similar ester functional group but differs in its ring structure.
tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate: Similar in having a tert-butyl group but differs in the presence of an alkene group.
Uniqueness
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate is unique due to its bicyclic structure and the presence of both tert-butyl and ethyl ester groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)15-6-8-16-10-11(15)17(9-7-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
SBALRXXESSSXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCNCC1N(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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